Product packaging for Dabigatran-d7(Cat. No.:)

Dabigatran-d7

Cat. No.: B1162627
M. Wt: 478.55
Attention: For research use only. Not for human or veterinary use.
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Description

Dabigatran-d7 is a deuterium-labeled analogue of dabigatran, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. The incorporation of seven deuterium atoms creates a distinct mass shift from the native compound, allowing for precise and reliable measurement of dabigatran concentrations in complex biological matrices such as plasma, serum, and urine. The parent compound, dabigatran, is a potent, competitive, and reversible direct thrombin inhibitor (DTI) . It binds directly to the active site of the thrombin molecule, preventing the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade . This mechanism makes dabigatran a key agent in anticoagulation therapy and research. In the research setting, this compound is critical for pharmacokinetic and pharmacodynamic studies, facilitating the accurate bioanalysis of dabigatran levels. This is particularly valuable for investigating the drug's low and variable bioavailability (3-7%) , its metabolism primarily via carboxylesterases , and its ~35% plasma protein binding . The use of this high-quality internal standard is essential for minimizing analytical variability and ensuring data integrity in studies focused on drug development, metabolic profiling, and clinical research applications. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for personal use.

Properties

Molecular Formula

C₂₅H₁₈D₇N₇O₃

Molecular Weight

478.55

Synonyms

N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine-d7;  BIBR 953-d7;  BIBR 953ZW-d7; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation

Strategies for Deuterium (B1214612) Labeling of Dabigatran (B194492) Precursors

The cornerstone of Dabigatran-d7 synthesis is the preparation of a deuterated precursor, specifically a fully deuterated N-2-pyridinyl-β-alanine synthon. The primary strategy involves synthesizing this key intermediate with the deuterium atoms already in place before coupling it with the benzimidazole (B57391) core of the molecule. This approach prevents the need for late-stage hydrogen isotope exchange (HIE) on the final, complex Dabigatran molecule, which could lead to non-specific labeling and a mixture of isotopologues.

General methods for synthesizing β-deuterated amino acids, which are applicable to the β-alanine-d7 precursor, include palladium-catalyzed H/D exchange and enzymatic synthesis. osti.govnih.govpnas.org Palladium-catalyzed protocols, for instance, have been shown to be highly efficient for the deuterium-labeling of various N-protected amino amides. osti.govacs.org

Achieving the specific labeling pattern of this compound relies on the site-selective synthesis of its precursors. The chemical name, N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine-d7, confirms that all seven non-exchangeable hydrogen positions on the β-alanine and its N-linked pyridinyl group are targeted for deuteration.

The principal method to guarantee this selectivity is the de novo synthesis of the required building blocks from deuterated starting materials. For the β-alanine-d7 portion, this can be accomplished through methods like the palladium-catalyzed H/D exchange of an N-protected amino amide. osti.gov This technique has demonstrated high site-selectivity for the β-position. osti.gov An alternative strategy involves the synthesis of deuterated amino acids via the catalytic reduction of unsaturated precursors using deuterium gas (D₂) or through enzymatic pathways that utilize deuterated media like D₂O. nih.govcdnsciencepub.com By constructing the key N-(pyridin-2-yl)-β-alanine-d7 intermediate first, its subsequent coupling with the non-deuterated benzimidazole core ensures that deuterium is incorporated exclusively at the desired molecular sites.

A similar principle of using pre-labeled starting materials is documented in a patent for a different Dabigatran isotopologue, Dabigatran-d4, where the synthesis begins with 4-nitrobenzonitrile-2,3,5,6-D4 to ensure specific labeling of the phenylamidine ring. google.com This underscores the robustness of using pre-labeled synthons for achieving high regioselectivity in the synthesis of complex deuterated molecules.

Maximizing isotopic enrichment is critical for the utility of this compound as an internal standard. The goal is to produce a compound with the highest possible percentage of deuterium at the specified positions, ideally with an isotopic purity exceeding 98-99%. google.comacs.org Several parameters must be optimized during the synthesis of the deuterated precursors to achieve this.

In palladium-catalyzed H/D exchange reactions, the choice of catalyst, ligands or auxiliary groups, solvent, and temperature are all crucial. osti.gov For example, studies on β-deuteration of amino amides found that dichloroethane and dioxane were effective solvents and that reaction temperatures of 100–120 °C in the presence of additives like pivalic acid could significantly enhance deuterium incorporation. osti.gov The selection of the palladium catalyst and the directing auxiliary group on the amino acid are also essential for successful H/D exchange. osti.gov

Furthermore, process conditions such as reaction time and the use of continuous flow chemistry can be fine-tuned to improve labeling efficiency. x-chemrx.comchemrxiv.org For challenging labeling reactions, multiple cycles of deuteration followed by purification or recrystallization may be employed to enhance the final isotopic enrichment. rsc.org A patent for a deuterated Dabigatran analogue reports achieving an isotope abundance of over 99% by carefully screening and optimizing reaction steps and conditions. google.com

ParameterConditionOutcome on Deuterium IncorporationReference
Catalyst System Palladium Complex / Auxiliary GroupChoice of catalyst and group is essential for H/D exchange. osti.gov
Solvent Dioxane or DichloroethaneEffective solvents for palladium-catalyzed H/D exchange. osti.gov
Temperature 100-120 °CElevated temperatures can significantly increase efficiency. osti.gov
Additives Pivalic AcidCan promote the H/D exchange process. osti.gov
Reaction Control Continuous FlowAllows precise control of residence time and temperature for fine-tuning. x-chemrx.comchemrxiv.org

Selective Deuterium Incorporation at Specific Molecular Sites

Multi-step Synthetic Routes for this compound Elaboration

A generalized synthetic sequence is as follows:

Formation of the Benzimidazole Core: The synthesis often starts from a substituted nitroaniline derivative, which is elaborated into the benzimidazole-5-carboxylic acid core. acs.org

Coupling Reaction: The crucial step for producing the deuterated analogue is the amide bond formation between the benzimidazole-5-carboxylic acid intermediate and the pre-synthesized N-(pyridin-2-yl)-β-alanine-d7 ethyl ester. This is typically achieved using standard peptide coupling agents. acs.org

Final Elaboration: The resulting intermediate is then converted to the final this compound molecule. This involves the reduction of a nitro group, cyclization, and conversion of a nitrile or other precursor to the final amidine functionality. google.comresearchgate.net

The primary "novel synthon" in the context of this compound synthesis is the deuterated N-(pyridin-2-yl)-β-alanine-d7 building block itself. Its preparation requires specific reaction conditions tailored for high-efficiency deuteration. As previously mentioned, palladium-catalyzed H/D exchange using D₂O as the deuterium source provides a powerful method for this transformation. osti.govacs.org

In a related context, for the synthesis of the dabigatran etexilate prodrug, a novel synthon, n-hexyl-4-nitrophenyl carbonate, was developed to improve the efficiency and impurity profile of the final hexyl carbamate (B1207046) installation, replacing the more problematic n-hexyl chloroformate. researchgate.netresearchgate.net While this modification does not pertain directly to the deuterated moiety of this compound, it exemplifies the continuous process development aimed at optimizing the synthesis of Dabigatran and its analogues. The principles of using improved synthons to enhance purity and yield are directly applicable to the industrial-scale production of deuterated active pharmaceutical ingredients (APIs).

The synthesis and purification of a deuterated API like this compound present unique challenges beyond those encountered in traditional pharmaceutical manufacturing. researchgate.netnih.gov Process control must not only manage standard chemical impurities but also meticulously monitor and control the isotopic profile of the final product. acs.orgnih.gov

Key challenges and control strategies include:

Isotopic Purity: The primary goal is to ensure a high and consistent level of deuterium incorporation (>98%). This requires rigorous control over the synthesis of the deuterated precursors and subsequent reaction steps to prevent any back-exchange or isotopic dilution.

Isotopologue Impurities: The process must minimize the formation of undesired isotopologues, such as Dabigatran-d0, -d1, -d2, etc. These are considered isotopic impurities and their levels must be quantified and controlled. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for tracking these species. nih.gov

Process-Related Impurities: The synthesis is susceptible to the same impurities found in the manufacturing of non-labeled Dabigatran. These can arise from side reactions or incomplete conversions. For example, the use of n-hexyl chloroformate in older syntheses of the etexilate prodrug was known to generate several impurities that were difficult to remove. researchgate.net Optimization of reaction conditions and the use of purer synthons are key to managing these impurities. google.comresearchgate.net

Impurity TypeDescriptionControl StrategyReference
Isotopic Impurities Molecules with incorrect number of deuterium atoms (e.g., Dabigatran-d6, Dabigatran-d0).High-purity deuterated synthons; optimized reaction conditions to prevent back-exchange; rigorous analytical testing (LC-MS, NMR). researchgate.netnih.gov
Process Impurities Byproducts from incomplete reactions or side-reactions during the multi-step synthesis.Optimization of reaction conditions (temperature, reagents); use of novel, purer synthons; effective purification steps (crystallization, chromatography). google.comresearchgate.net
Starting Material Impurities Impurities present in the initial non-deuterated or deuterated raw materials.Sourcing of high-purity starting materials; implementation of stringent quality control on incoming materials. google.com

Novel Synthons and Reaction Conditions for Deuterated Analogues

Stereoselective Deuterium Incorporation and Control

This section is applicable to this compound. The parent molecule, Dabigatran, is achiral. However, the β-alanine moiety contains two prochiral methylene (B1212753) (-CH₂-) groups. A carbon atom is considered prochiral if replacing one of its two identical substituents (in this case, hydrogen) with a different group (like deuterium) creates a new chiral center. libretexts.orglibretexts.org

Therefore, the introduction of deuterium onto the β-alanine backbone to create the -CD₂-CD₂- structure of the precursor can generate stereocenters. The synthesis of N-(pyridin-2-yl)-β-alanine-d7 could result in a mixture of stereoisomers (a racemate or diastereomers) unless the deuteration process is stereocontrolled.

Recent advances in synthetic chemistry have established methods for the site- and stereoselective deuteration of organic molecules. nih.gov For example, highly enantioselective deuteration at the α-position of amino acids has been achieved using simple chiral catalysts or even by leveraging the inherent chirality of the starting amino acid itself under specific basic conditions (e.g., NaOEt in EtOD). acs.org Such methods allow for the synthesis of α-deuterated amino acids with high enantiopurity and deuteration levels. acs.org Applying these principles to the synthesis of the β-alanine-d7 precursor would enable control over the stereochemistry of the deuterium-induced chiral centers, potentially leading to a single, stereochemically pure isotopologue of this compound.

Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that require careful consideration to ensure a cost-effective, efficient, and robust manufacturing process. The primary obstacles in scaling up the synthesis of this deuterated compound revolve around the incorporation of the deuterium atoms, maintaining isotopic purity, process optimization, and adherence to regulatory standards.

Several patented processes for the synthesis of the non-deuterated parent compound, Dabigatran etexilate, highlight the unsuitability of certain laboratory techniques for large-scale production. google.comgoogle.comgoogleapis.com For instance, purification methods like column chromatography are often deemed impractical and economically unviable for industrial manufacturing. google.comgoogleapis.comacs.org These challenges are amplified in the synthesis of this compound due to the added complexity and cost associated with the use of deuterated materials.

Key considerations for the scale-up of this compound synthesis include:

Isotopic Purity and Control: A significant challenge in the large-scale synthesis of deuterated compounds is achieving and maintaining high isotopic purity, preferably greater than 98%. nih.gov Suboptimal isotopic purity of reagents or inefficient labeling reactions can lead to under-deuteration. nih.gov This necessitates the development of specific process conditions to prevent over-deuteration at unintended sites and to control the formation of isotopologue impurities. nih.gov A Chinese patent for a preparation method of deuterium-substituted dabigatran etexilate claims a purity of over 99% and an isotope abundance of more than 99%, suggesting that high purity is achievable, though the specific scale-up challenges are not detailed. google.com

Process Optimization and Route Scouting: The selection and optimization of the synthetic route are critical for a successful scale-up. vipragen.comagnopharma.comchiroblock.com This involves a meticulous examination of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity while ensuring safety and cost-effectiveness. vipragen.com For instance, one improved process for Dabigatran etexilate mesylate avoids the use of expensive and moisture-sensitive catalysts and high temperatures. derpharmachemica.com The optimization of the Pinner reaction, a key step in some synthetic routes to dabigatran, has been shown to be critical for achieving high yields and minimizing impurities. researchgate.net The development of an industrially viable process often involves replacing problematic steps, like chromatographic purification, with more scalable techniques such as crystallization. researchgate.net

Analytical Methods and Quality Control: The development of sensitive and validated analytical methods is essential for the quality control of bulk this compound. scirp.orgwjpmr.comactascientific.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for determining the purity and impurity profile of the active pharmaceutical ingredient (API). scirp.orgactascientific.com These methods must be robust enough to be used in a commercial production setting for routine analysis. scirp.orgwjpmr.com

Good Manufacturing Practice (GMP) Compliance: The entire manufacturing process for this compound must adhere to Good Manufacturing Practice (GMP) guidelines to ensure the quality and safety of the final product. europa.eufda.govclinicaltrials.gov This includes stringent controls over raw materials, manufacturing processes, and the final API. europa.eufda.gov

The following tables summarize key findings from research and patents related to the synthesis and scale-up of Dabigatran and its deuterated analogue.

Table 1: Reported Yields and Purities in Dabigatran Synthesis

Intermediate/Final Product Reported Yield Reported Purity Scale Key Considerations Source(s)
Dabigatran Etexilate 52% (total yield) >99% Industrialized Mass Production Environmentally friendly, low cost patsnap.com
Dabigatran Etexilate Mesylate 80-85% 99.5% (HPLC) Not specified Recrystallization from acetone (B3395972) for purification google.com
Amidine Intermediate (8) 97% Not specified Pilot Scale Optimized Pinner reaction using design of experiment researchgate.net

Table 2: Challenges and Strategies in Large-Scale Deuterated Drug Synthesis

Challenge Strategy Relevance to this compound Source(s)
High cost of deuterated reagents Use of cost-effective sources like D₂O; Route optimization to maximize reagent efficiency. D₂O is a potential deuterium source for this compound, but efficient incorporation methods are needed. nih.govnih.gov
Maintaining high isotopic purity (>98%) Site-selective and efficient labeling methodologies; Control of reaction conditions to prevent isotopic dilution. Crucial for the therapeutic efficacy and safety profile of this compound. nih.gov
Removal of impurities Replacement of chromatographic purification with crystallization; Development of robust purification methods for intermediates. Several patents for Dabigatran etexilate highlight the need for scalable purification techniques. google.comgoogle.comgoogleapis.comresearchgate.net
Process safety and environmental impact Use of less hazardous reagents and solvents; Optimization for lower energy consumption. A "green" synthesis approach would be beneficial for the industrial production of this compound. vipragen.compatsnap.com

Advanced Analytical Characterization and Quantification

High-Resolution Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition and assessing the isotopic purity of synthesized compounds like Dabigatran-d7. europa.eu This powerful analytical tool provides highly accurate mass measurements, which are essential for verifying the successful incorporation of deuterium (B1214612) atoms and ensuring the absence of isotopic interferences.

Isotope Ratio Analysis and Deuterium Content Verification

Isotope ratio analysis using HRMS is employed to determine the precise isotopic distribution of this compound. This analysis confirms the number of deuterium atoms incorporated into the molecule and quantifies the percentage of the deuterated species relative to any remaining unlabeled dabigatran (B194492). By comparing the measured isotopic pattern with the theoretical pattern for a molecule containing seven deuterium atoms, researchers can verify the isotopic enrichment and purity of the standard. This verification is critical for the accuracy of quantitative bioanalytical methods, as a well-defined isotopic purity minimizes variability and ensures reliable results. The technique is sensitive enough to detect even minor variations in deuterium content, providing a high degree of confidence in the standard's composition. asianpubs.org

Fragmentation Pathway Elucidation via Deuteration

The strategic placement of deuterium atoms in this compound provides a unique tool for elucidating the fragmentation pathways of dabigatran in a mass spectrometer. scielo.br When the molecule is subjected to fragmentation (e.g., in tandem mass spectrometry or MS/MS), the resulting fragment ions will either retain the deuterium labels or not, depending on which part of the molecule they originate from. By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can map out how the molecule breaks apart. researchgate.net For instance, a fragment ion from this compound that has a mass 7 units higher than the corresponding fragment from unlabeled dabigatran indicates that the deuterium atoms are located on that specific piece of the molecule. This information is invaluable for structural confirmation and for developing robust and specific MS/MS methods for quantification. researchgate.net

In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the transition of the protonated precursor ion of dabigatran at m/z 472.2 to a product ion at m/z 289.1 is often monitored. researchgate.netnih.gov For this compound, the corresponding transition would be from a precursor ion with a higher mass to a product ion that reflects the location of the deuterium atoms.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the precise location of deuterium atoms within the this compound molecule. While mass spectrometry confirms the presence and number of deuterium atoms, NMR provides detailed structural information, ensuring that the deuteration has occurred at the intended positions.

¹H NMR and ¹³C NMR Spectral Analysis of Deuterated Analogues

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are used to analyze the structure of this compound by comparing its spectra to that of unlabeled dabigatran. researchgate.netrsc.org In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the sites of deuteration.

In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit characteristic changes. oregonstate.edu The coupling between carbon and deuterium (a spin-1 nucleus) can lead to splitting of the carbon signal into a multiplet, and the chemical shift of these carbons may also be slightly altered compared to the unlabeled compound. This detailed spectral analysis allows for the precise mapping of the deuterium labels across the molecular structure. rsc.org

Table 1: Representative NMR Spectral Data Comparison This table is illustrative and designed to show expected differences. Actual chemical shifts can vary based on experimental conditions.

Atom PositionDabigatran ¹H Chemical Shift (ppm) (Expected)This compound ¹H Chemical Shift (ppm) (Expected)Dabigatran ¹³C Chemical Shift (ppm) (Expected)This compound ¹³C Chemical Shift (ppm) (Expected)
Ethyl Chain -CH₂-~4.3~4.3~62~62
Hexyl Chain -CH₂- (Terminal)~0.9Signal Absent/Reduced~14Signal shows C-D coupling
Aromatic Ring Proton~7.5~7.5~125~125

²H NMR for Direct Deuterium Detection

Deuterium (²H) NMR spectroscopy offers the most direct method for observing the deuterium nuclei within the this compound molecule. illinois.edu This technique is highly specific as it only detects deuterium atoms. The resulting spectrum will show signals corresponding to each unique deuterium environment in the molecule. The chemical shifts in the ²H NMR spectrum are equivalent to those in the ¹H NMR spectrum, allowing for straightforward assignment of the deuterium positions. illinois.edu While natural abundance ²H NMR is possible, the high level of enrichment in this compound results in strong signals and allows for rapid confirmation of the labeling pattern. universite-paris-saclay.fr This direct detection provides unequivocal proof of the sites of deuteration, complementing the information obtained from ¹H and ¹³C NMR.

Chromatographic Separation Techniques for this compound and Metabolites in Research Matrices

Chromatographic techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for the quantification of dabigatran and its metabolites in complex biological matrices such as plasma. endotell.chresearchgate.net In these methods, this compound is used as an internal standard to correct for variations in sample preparation and instrument response.

The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). nih.govnih.gov These systems use a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.gov The chromatographic conditions are optimized to achieve a good separation between dabigatran, its metabolites (such as the acylglucuronides), and the internal standard, this compound, ensuring that they are free from interference from other components in the matrix. nih.gov

The use of UPLC can offer faster analysis times and improved resolution compared to conventional HPLC. plos.org Following chromatographic separation, the analytes are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive detection method allows for the accurate quantification of dabigatran over a wide range of concentrations, from sub-nanogram per milliliter levels up to several hundred ng/mL. endotell.chnih.gov The validation of these methods according to regulatory guidelines ensures their accuracy, precision, and reliability for pharmacokinetic and other research studies. nih.gov

Table 2: Example Chromatographic and Mass Spectrometric Parameters for Dabigatran Analysis This table presents a typical set of parameters and may vary between different published methods.

ParameterTypical Value/Condition
Chromatography SystemUPLC or HPLC nih.govresearchgate.net
ColumnReversed-phase C18 or similar (e.g., Acquity UPLC BEH C18) endotell.ch
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid nih.gov
Flow Rate0.2 - 0.5 mL/min
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
MS DetectionMultiple Reaction Monitoring (MRM) plos.org
Dabigatran MRM Transitionm/z 472.3 → 289.1 nih.gov
This compound MRM Transitionm/z 479.3 → 296.1 (Example, actual depends on d-position)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the sensitive and selective quantification of dabigatran in biological matrices, with this compound often employed as an internal standard. nih.govnih.gov These methods are crucial for pharmacokinetic and bioequivalence studies. nih.govnih.gov

Methodologies typically involve protein precipitation to extract the analyte and the internal standard from the biological matrix, such as plasma. nih.govnih.gov This is often followed by chromatographic separation on a C18 or similar reverse-phase column. nih.govactascientific.com The use of a stable isotope-labeled internal standard like Dabigatran-d4 or other deuterated forms is a common practice to ensure accuracy. nih.goveuropa.eu

For instance, one validated LC-MS/MS method for the simultaneous determination of dabigatran etexilate and its active metabolites in human plasma utilized a silica-based C18 reverse-phase column after deproteinization with acetonitrile. nih.gov The mass spectrometer was operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) to monitor specific precursor to product ion transitions for each compound, ensuring high selectivity. nih.gov Another approach used solid-phase extraction for sample cleanup before analysis. nih.gov

The development of these methods focuses on achieving high sensitivity, specificity, and a short run time to accommodate a large number of samples, which is typical in preclinical and clinical studies. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches (if applicable for derivatives)

While LC-MS/MS is the predominant method for dabigatran analysis, Gas Chromatography-Mass Spectrometry (GC-MS) may be applicable for the analysis of certain derivatives or impurities. researchgate.net For example, a GC-MS method was developed to quantify residual hexyl methane (B114726) sulfonate, a potential genotoxic impurity in dabigatran etexilate mesylate. researchgate.net However, for the direct quantification of dabigatran and its deuterated forms like this compound, GC-MS is not typically used due to the low volatility and thermal instability of these large molecules. The Human Metabolome Database does provide a predicted, non-derivatized GC-MS spectrum for dabigatran etexilate, which should be used only as a theoretical guide.

Method Development for Research-Oriented Bioanalysis

The development of bioanalytical methods for research purposes, particularly for preclinical and in vitro systems, requires a focus on robustness, sensitivity, and the ability to handle various biological matrices. nih.govnih.govresearchgate.netscitechnol.comendotell.chcaymanchem.cominnovareacademics.in The use of a deuterated internal standard such as this compound is a cornerstone of these methods to ensure accurate quantification. nih.gov

Key steps in method development include:

Sample Preparation: Techniques like protein precipitation and liquid-liquid extraction are optimized to efficiently extract dabigatran and this compound from the matrix while minimizing interferences. nih.govnih.govresearchgate.netendotell.chcaymanchem.cominnovareacademics.in

Chromatographic Separation: Various columns and mobile phases are tested to achieve good peak shape, resolution, and a short analysis time. nih.govactascientific.comresearchgate.netscitechnol.comendotell.chcaymanchem.cominnovareacademics.in

Mass Spectrometric Detection: The ionization source and MS parameters are tuned to maximize the signal for both the analyte and the internal standard. nih.govactascientific.comscitechnol.comendotell.chcaymanchem.cominnovareacademics.in

A crucial aspect of method development is the validation process, which ensures the method is reliable and fit for its intended purpose. nih.govnih.govresearchgate.netresearchgate.netscitechnol.comendotell.chcaymanchem.cominnovareacademics.in

Method Validation for Quantitative Bioanalysis in Preclinical and In Vitro Systems

Method validation is a critical process that demonstrates an analytical method's suitability for its intended use. For the quantitative bioanalysis of dabigatran using this compound as an internal standard, validation is performed according to guidelines from regulatory agencies. nih.govinnovareacademics.in

Sensitivity, Selectivity, and Linearity Assessment

Sensitivity: The sensitivity of a method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. researchgate.netscitechnol.com For dabigatran, reported LLOQs in various LC-MS/MS methods range from the low nanogram per milliliter level. researchgate.net

Selectivity: This parameter ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. nih.gov The use of MRM in LC-MS/MS provides high selectivity. nih.gov

Linearity: The linearity of a method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear relationship is typically demonstrated by a correlation coefficient (r²) greater than 0.99. nih.govnih.govresearchgate.net

Table 1: Linearity and Sensitivity Data for Dabigatran Quantification

Analyte Method Matrix Linearity Range LLOQ Correlation Coefficient (r²) Reference
Dabigatran LC-MS/MS Human Plasma 1.016-304.025 ng/mL 1.016 ng/mL >0.995 researchgate.net
Dabigatran UHPLC-MS/MS Human Serum 5-800 nmol/L 5 nmol/L >0.99 nih.gov
Dabigatran HPLC-MS/MS Human Blood Serum 1-1,000 ng/mL 1 ng/mL >0.99 researchgate.net
Dabigatran Etexilate RP-HPLC Capsules 20-100 µg/ml - - ijpsr.info

Precision and Accuracy Evaluation

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (within a single day) and inter-day (on different days) precision are assessed. nih.govnih.govnih.govresearchgate.netresearchgate.netscitechnol.comcaymanchem.cominnovareacademics.in For bioanalytical methods, the precision should generally be within 15% (20% at the LLOQ). nih.gov

Accuracy: This refers to the closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal concentration. The accuracy should typically be within ±15% of the nominal value (±20% at the LLOQ). nih.govnih.govnih.govresearchgate.netresearchgate.netscitechnol.comcaymanchem.cominnovareacademics.in

Table 2: Precision and Accuracy Data for Dabigatran Quantification

Analyte Method Precision (RSD/CV%) Accuracy (%) Reference
Dabigatran LC-MS/MS Intra-day: <15%, Inter-day: <15% 85-115% nih.gov
Dabigatran Etexilate, Dabigatran, Dabigatran Acylglucuronide LC-MS/MS Intra-day: 1.07-9.79%, Inter-day: 2.56-8.76% Intra-day: 95.84-109.44%, Inter-day: 98.37-104.42% nih.gov
Dabigatran HPLC-MS/MS Within-run: <5.6%, Between-run: <3.9% 89.8-104.4% researchgate.net

Matrix Effects and Recovery Assessment in Non-Clinical Matrices

Matrix Effects: These are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.govcaymanchem.com Matrix effects are assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov

Recovery: This is the efficiency of the extraction procedure for the analyte from the biological matrix. It is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery. nih.gov Studies have reported recoveries for dabigatran in the range of 85% to 105% when corrected with an internal standard. nih.govnih.gov

Pharmacokinetic and Metabolic Investigations in Preclinical Models and in Vitro Systems

In Vitro Metabolic Stability and Biotransformation Pathways

The in vitro assessment of a compound's metabolic stability is a cornerstone of drug discovery, providing early insights into its likely in vivo clearance and metabolic pathways. wuxiapptec.comsrce.hr These studies typically utilize liver-derived systems, such as microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. srce.hrthermofisher.com

Microsomal and Hepatocyte Stability Assays

In vitro metabolic stability assays are fundamental for predicting the in vivo behavior of a drug candidate. nuvisan.com These assays involve incubating the test compound with liver microsomes or hepatocytes and monitoring its rate of disappearance over time. srce.hrnuvisan.com Microsomes, which are subcellular fractions of the liver, are primarily used to assess Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. srce.hr Hepatocytes, being intact liver cells, provide a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs). srce.hrthermofisher.com

For Dabigatran (B194492), the parent compound, glucuronidation is a major metabolic pathway in humans. nih.gov Therefore, stability assays for Dabigatran-d7 would likely be conducted using both human liver microsomes (HLM) and cryopreserved human hepatocytes to capture both potential CYP-mediated and UGT-mediated metabolism. srce.hrnuvisan.com The intrinsic clearance (CLint) and half-life (t1/2) are key parameters derived from these assays, which can be used to predict in vivo hepatic clearance. thermofisher.comnuvisan.com The process often involves automated systems for high-throughput screening and quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

Table 1: Typical Setup for In Vitro Metabolic Stability Assays

ComponentDescriptionPurpose
Test Compound This compound dissolved in an organic solvent (e.g., DMSO).The substrate for metabolic enzymes.
Biological Matrix Human liver microsomes or cryopreserved hepatocytes. srce.hrnuvisan.comSource of metabolic enzymes (CYPs, UGTs, etc.).
Cofactors NADPH for CYPs, UDPGA for UGTs. srce.hrnih.govEssential for enzyme activity.
Buffer Phosphate buffer to maintain physiological pH. srce.hrProvides a stable environment for the reaction.
Incubation Performed at 37°C for various time points. srce.hrthermofisher.comSimulates physiological temperature.

Identification of Deuterated Metabolites and Intermediates (Non-Human)

Following incubation in in vitro systems or administration to preclinical animal models, the identification of metabolites is crucial for understanding the biotransformation pathways. For this compound, this involves detecting and characterizing its deuterated metabolites. The primary metabolic route for the parent compound, Dabigatran, is direct glucuronidation of the carboxylic acid moiety to form pharmacologically active acylglucuronides. nih.govnih.gov In rhesus monkeys, four isomeric acylglucuronides of Dabigatran have been identified. nih.gov

Therefore, it is anticipated that this compound would undergo similar glucuronidation, resulting in deuterated acylglucuronide conjugates. The identification of these metabolites would be accomplished using techniques like high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). nuvisan.com This analytical method allows for the precise mass measurement needed to confirm the presence of deuterium (B1214612) in the metabolite structures. nih.gov Studies in non-human species such as rats and dogs would be instrumental in establishing the primary metabolic pathways of this compound before human studies. clinicaltrials.gov

Enzyme Kinetics and Isotope Effects on Biotransformation

Understanding the specific enzymes involved in the metabolism of this compound and the impact of deuterium substitution on the reaction rates is essential for a complete pharmacokinetic picture.

Cytochrome P450 and UGT-mediated Metabolism Studies (In Vitro)

While cytochrome P450 enzymes play a minor role in the metabolism of the parent compound Dabigatran, the primary pathway is glucuronidation. nih.gov Studies have shown that UGT1A9, UGT2B7, and UGT2B15 are the main UGT isoforms responsible for Dabigatran's glucuronidation, with UGT2B15 being the major contributor. nih.gov

In vitro studies to characterize the metabolism of this compound would involve incubating the compound with a panel of recombinant human UGT enzymes to identify the specific isoforms responsible for its glucuronidation. mdpi.com Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) would be determined using human liver microsomes to quantify the efficiency of the enzymatic conversion. frontiersin.org This would help to ascertain if the deuteration of Dabigatran affects its affinity for and turnover by these UGT enzymes.

Table 2: UGT Isoforms Involved in Dabigatran Glucuronidation

UGT IsoformRole in Dabigatran Glucuronidation
UGT1A9Contributes to glucuronidation. nih.gov
UGT2B7Contributes to glucuronidation. nih.gov
UGT2B15Major contributor to glucuronidation. nih.gov

Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Steps in Metabolic Pathways

The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.org This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. nih.gov If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting that hydrogen with deuterium can slow down the reaction. wikipedia.orgnih.gov

For this compound, KIE studies would be performed to determine if the deuteration impacts the rate of its metabolism. This is particularly relevant if any minor oxidative metabolic pathways involving C-H bond cleavage exist. The KIE is calculated as the ratio of the rate constant for the light isotopologue (Dabigatran) to the heavy isotopologue (this compound) (KIE = kL/kH). wikipedia.org These studies can be conducted in vitro using liver microsomes or hepatocytes and can provide valuable information on whether deuteration offers any protection against metabolism, potentially leading to altered pharmacokinetic properties. nih.gov

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity in a whole organism. srce.hr For this compound, these studies would likely be conducted in species such as rats and mice. nih.govcloudfront.net

Following oral or intravenous administration of this compound, plasma, urine, and feces would be collected over time to determine the concentration of the parent compound and its deuterated metabolites. nih.gov This allows for the calculation of key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. researchgate.net These preclinical data are crucial for predicting the compound's behavior in humans and for designing first-in-human clinical trials. nih.govresearchgate.net For instance, studies on Dabigatran etexilate, the prodrug of Dabigatran, in rats have been used to compare its pharmacokinetic profile to that of its derivatives. nih.gov Similarly, mouse models have been employed to assess the efficacy of Dabigatran in various disease states. cloudfront.netresearchgate.net

Absorption and Distribution Kinetics (e.g., tissue distribution)

Following administration, the distribution of a drug throughout the body is a key determinant of its efficacy and potential toxicity. For Dabigatran, preclinical studies in animal models have provided insights into its distribution kinetics. The volume of distribution (Vd) of Dabigatran has been determined to be between 50 and 70 L, which suggests a moderate level of tissue distribution. drugbank.comeuropa.eu

More detailed pharmacokinetic modeling has been performed in rabbits. A two-compartment model was used to describe the pharmacokinetics of intravenously administered Dabigatran. nih.gov This model delineates a central compartment, representing blood and highly perfused organs, and a peripheral compartment, representing less well-perfused tissues. The parameters from this study provide a quantitative look at the distribution of Dabigatran in an animal model. nih.gov

Table 1: Pharmacokinetic Parameters of Dabigatran in a Rabbit Model

ParameterDescriptionValue (Standardized to 70 kg)Source
V1 Central Volume of Distribution12.3 L nih.gov
V2 Peripheral Volume of Distribution30.1 L nih.gov
Q Intercompartment Clearance0.33 L/min nih.gov
CL Clearance0.135 L/min nih.gov

This interactive table summarizes the key pharmacokinetic parameters describing the distribution and clearance of Dabigatran in a rabbit model, scaled to a 70 kg standard.

Excretion Pathways and Elimination Kinetics (Non-Human)

The elimination of Dabigatran from the body has been characterized in non-human studies. The primary route of excretion for the systemically available drug is via the kidneys. nih.govbpac.org.nz After intravenous administration, renal clearance accounts for approximately 80% of the total clearance of Dabigatran. fda.gov

When the prodrug, Dabigatran etexilate, is administered orally, its low bioavailability (3-7%) means that a large portion of the dose is not absorbed. wikipedia.orgfda.gov Consequently, after giving radiolabeled Dabigatran etexilate to animals, about 86% of the radioactivity is found in the feces, representing the unabsorbed drug, while 7% is recovered in the urine. fda.gov

The elimination half-life of Dabigatran has been determined in preclinical models. In rabbits, a pharmacokinetic study established key elimination parameters. nih.gov In-vivo animal studies have demonstrated the antithrombotic efficacy of Dabigatran after intravenous administration. boehringer-ingelheim.com

Comparative Pharmacokinetics between Dabigatran and this compound in Animal Models

Direct comparative pharmacokinetic studies between Dabigatran and this compound in animal models are not available in the public domain. The primary application of this compound is as an internal standard for the quantification of Dabigatran in biological samples using liquid chromatography-mass spectrometry (LC-MS).

The use of a stable-isotope-labeled internal standard is the gold standard for quantitative mass spectrometry because it is assumed to have identical chemical and physical properties to the analyte, except for its mass. This co-elution and similar ionization efficiency allows for the correction of variability during sample preparation and analysis. It is predicated on the assumption that the pharmacokinetic profiles of the deuterated and non-deuterated compounds are identical.

While deuterium substitution can sometimes lead to a "kinetic isotope effect," where the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, this typically only affects the rate of reactions where this bond is broken. For a compound like Dabigatran, where deuterium substitution is generally not at a primary site of metabolic transformation, the kinetic isotope effect is considered negligible and is not expected to alter the pharmacokinetic properties in a significant way.

Transporter Interactions and Efflux Studies (In Vitro/Cellular Models)

The interaction of Dabigatran and its prodrug with various drug transporters has been investigated using in vitro systems, such as Caco-2 cell lines and cells engineered to express specific transporters. These studies are critical for predicting potential drug-drug interactions.

The prodrug, Dabigatran etexilate, has been identified as a substrate of the efflux transporter P-glycoprotein (P-gp). europa.eumedsafe.govt.nznih.gov This interaction occurs in the gastrointestinal tract and limits the oral absorption of the prodrug. medsafe.govt.nz In contrast, the active form, Dabigatran, is considered to be a poor substrate for P-gp and the Breast Cancer Resistance Protein (BCRP). nih.gov

Further in vitro studies have explored the interaction of Dabigatran with other renal transporters. These experiments revealed that Dabigatran is actively taken up by the Multidrug and Toxin Extrusion Proteins MATE1 and MATE2K, which are located on the apical membrane of renal proximal tubules and could play a role in its active renal secretion. nih.gov Conversely, no significant interaction was observed with several other transporters. nih.gov

Table 2: In Vitro Transporter Interactions of Dabigatran and Dabigatran Etexilate

CompoundTransporterSystem/Cell LineFindingSource
Dabigatran Etexilate P-glycoprotein (P-gp)Caco-2 cellsSubstrate europa.eunih.gov
Dabigatran P-glycoprotein (P-gp)P-gp-MDCK cellsPoor Substrate (Efflux Ratio: 1.5) nih.gov
Dabigatran BCRPBCRP-MDCK cellsPoor Substrate (Efflux Ratio: 2.0) nih.gov
Dabigatran MATE1HEK293 cellsSubstrate (Km: 4.0 µM) nih.gov
Dabigatran MATE2KHEK293 cellsSubstrate (Km: 8.0 µM) nih.gov
Dabigatran OCT1, OCT2HEK293 cellsNot a substrate nih.gov
Dabigatran OAT1, OAT2, OAT3, OAT4HEK293 cellsNot a substrate nih.gov

This interactive table summarizes the findings from in vitro studies on the interaction of Dabigatran and its prodrug with key drug transporters.

Mechanistic Elucidation and Research Tool Applications

Dabigatran-d7 as an Internal Standard for Quantitative Bioanalysis in Research

In the realm of quantitative bioanalysis, particularly in studies involving complex biological matrices, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. nih.gov this compound fulfills this role for the analysis of dabigatran (B194492), primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.net

Enhancing Accuracy and Precision in Preclinical Studies

The application of this compound as an internal standard significantly improves the accuracy and precision of dabigatran quantification in preclinical research. endotell.ch By adding a known quantity of this compound to samples, researchers can account for variability introduced during sample preparation and analysis. nih.gov This includes variations in extraction efficiency, injection volume, and instrument response. The similar physicochemical properties of this compound to the non-labeled dabigatran ensure that they behave almost identically during these processes, but their mass difference allows for separate detection by the mass spectrometer. endotell.ch

Several studies have demonstrated the high accuracy and precision of LC-MS/MS methods using deuterated internal standards for dabigatran analysis. For instance, validation experiments have shown inter-assay precision to be between 6.0% and 9.3% and inter-assay accuracy ranging from -0.9% to 3.6%. endotell.ch Another method reported intra-day and inter-day accuracies for dabigatran to be within 99.4–103.42%, with corresponding precisions of 1.07–8.76%. nih.gov These robust validation parameters underscore the reliability of using this compound to generate high-quality pharmacokinetic data in preclinical models.

Overcoming Matrix Effects in Complex Biological Samples

Biological samples such as plasma are complex mixtures containing numerous endogenous components that can interfere with the analysis of a target analyte, a phenomenon known as the "matrix effect". This can lead to ion suppression or enhancement in the mass spectrometer, causing inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. nvkc.nl

Because this compound co-elutes with dabigatran and experiences the same matrix-induced ion suppression or enhancement, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite these interferences. endotell.chnvkc.nl Studies have confirmed that with the use of an internal standard, significant ion suppression does not adversely affect the analytical results. endotell.ch For example, a study reported a relative recovery of 73% for dabigatran, which was deemed acceptable due to the use of an internal standard. nvkc.nl This demonstrates the indispensable role of this compound in ensuring the reliability of bioanalytical methods for dabigatran in complex biological samples.

Elucidation of Metabolic Pathways and Fate in Biological Systems

This compound is instrumental in studies aimed at understanding the metabolic fate of dabigatran. By tracing the deuterated label, researchers can differentiate between the administered drug and its metabolites, as well as distinguish them from endogenous compounds. nih.govnih.gov

Tracking Metabolite Formation and Interconversion

Following oral administration, dabigatran etexilate, the prodrug, is rapidly converted to the active form, dabigatran. nih.gov The metabolism of dabigatran itself primarily involves glucuronidation, forming pharmacologically active acylglucuronides. nih.govresearchgate.net There are four positional isomers (1-O, 2-O, 3-O, and 4-O-acylglucuronide), each constituting less than 10% of the total dabigatran in plasma. nih.gov

By using this compound, researchers can more easily track the formation of these deuterated glucuronide metabolites. The mass shift introduced by the deuterium (B1214612) atoms allows for the unambiguous identification of these metabolites in complex biological samples using mass spectrometry. nih.gov This aids in quantifying the extent of glucuronidation and understanding the interconversion between the different isomers.

Table 1: Key Metabolic Reactions of Dabigatran

Metabolic Reaction Enzyme(s) Involved Resulting Compound(s)
Hydrolysis Esterases Dabigatran
Glucuronidation UGT1A9, UGT2B7, UGT2B15 Dabigatran acylglucuronides

This table is interactive. Click on the headers to sort.

Distinguishing Endogenous from Exogenous Contributions

In metabolic studies, it is crucial to differentiate between compounds that are administered to the biological system (exogenous) and those that are naturally present (endogenous). While dabigatran itself is a synthetic molecule and not present endogenously, the use of this compound provides a clear and unambiguous way to trace the administered compound and its metabolites throughout the body. This eliminates any potential for misidentification with other co-eluting substances that might be present in the biological matrix. nih.gov

Investigation of Drug-Drug Interactions (In Vitro and Preclinical Models)

This compound can be a valuable tool in preclinical and in vitro studies investigating potential drug-drug interactions involving dabigatran. Dabigatran etexilate is a substrate for the efflux transporter P-glycoprotein (P-gp). nih.govnih.gov Co-administration with drugs that inhibit or induce P-gp can alter the absorption and plasma concentration of dabigatran. acforum.org

In vitro models, such as Caco-2 cell monolayers, are used to assess the potential for P-gp-mediated drug interactions. nih.govnih.gov In these assays, this compound can be used as the analytical standard to accurately quantify the transport of dabigatran across the cell monolayer in the presence and absence of potential inhibitors or inducers. This allows for the determination of IC50 values for P-gp inhibitors and helps predict the likelihood of clinically relevant drug-drug interactions. nih.gov For example, studies have investigated the interaction of dabigatran etexilate with proton pump inhibitors like omeprazole (B731) and rabeprazole (B1678785) using such in vitro systems. nih.gov

Table 2: Examples of Investigated Drug-Drug Interactions with Dabigatran

Interacting Drug Mechanism of Interaction Effect on Dabigatran Exposure
Ketoconazole P-gp Inhibition Increased
Rifampicin P-gp Induction Decreased
Amiodarone P-gp Inhibition Increased
Verapamil P-gp Inhibition Increased
Clarithromycin P-gp Inhibition Increased

This table is interactive. Click on the headers to sort.

Contribution to Drug Discovery and Development Research Beyond Clinical Trials

Deuterated analogs of therapeutic agents, such as this compound, serve as critical tools in the realm of drug discovery and development, particularly in stages preceding clinical trials. Their primary application lies in quantitative bioanalysis, where they function as ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.netmusechem.com The use of a stable isotope-labeled (SIL) internal standard is the gold standard in pharmacokinetic studies because it co-elutes with the non-labeled analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, thereby correcting for matrix effects and variations in instrument response. researchgate.net

In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is paramount. researchgate.net Highly sensitive and specific bioanalytical methods are required to accurately measure the concentration of the drug and its metabolites in biological matrices like plasma, urine, and feces. researchgate.netresearchgate.net Research has shown the development of various deuterated and other isotope-labeled versions of dabigatran for this purpose. For instance, studies have utilized Dabigatran-¹³C₆ as an internal standard to quantify dabigatran concentrations in human plasma. researchgate.netdovepress.com Similarly, different deuterated versions, including [²H₄] dabigatran etexilate and [²H₇] dabigatran etexilate, have been synthesized for application in LC/MS analysis. researchgate.net

These tools are indispensable for:

Pharmacokinetic (PK) Profiling: Establishing the PK profile of dabigatran etexilate and its active form, dabigatran, in animal models. This includes determining key parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC). dovepress.com

Metabolite Identification and Quantification: In vitro and in vivo studies to elucidate the metabolic fate of a drug. While dabigatran etexilate is primarily converted to its active form by esterases, with minimal involvement of cytochrome P450 enzymes, isotope-labeled compounds help in confirming metabolic pathways and identifying any minor metabolites. researchgate.netinoncology.es

Drug-Drug Interaction (DDI) Studies: Preclinical DDI studies investigate how co-administered drugs might affect the metabolism and transport of dabigatran. The precision afforded by SIL internal standards is crucial for accurately determining changes in drug exposure. medicinesinformation.co.nz

The table below summarizes examples of isotope-labeled dabigatran used as internal standards in bioanalytical methods, a role for which this compound is designed.

Isotope-Labeled CompoundApplicationAnalytical MethodReference
Dabigatran-¹³C₆Internal standard for quantification of dabigatran in human plasma.LC-MS/MS researchgate.netdovepress.com
[²H₄] Dabigatran etexilateSynthesized for use as an internal standard in LC/MS analysis.LC-MS/MS researchgate.net
[²H₇] Dabigatran etexilateSynthesized for use as an internal standard in LC/MS analysis.LC-MS/MS researchgate.net
[¹⁴C] Dabigatran etexilateUsed in human ADME studies to trace the drug and its metabolites.Liquid Scintillation Counting, LC with Radiodetector researchgate.net

Exploration of Isotope Effects on Biological Activity and Mechanistic Insights

The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgwikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break. unam.mxlibretexts.org Consequently, metabolic processes that involve the cleavage of a C-H bond as the rate-determining step can be slowed down by deuteration. wikipedia.org This principle is a powerful tool in medicinal chemistry for probing reaction mechanisms and optimizing drug properties. wikipedia.orgwikipedia.org

In the context of dabigatran, exploring the isotope effect can provide mechanistic insights into its disposition:

Probing Metabolic Pathways: While the primary metabolic pathway of the prodrug dabigatran etexilate is the rapid conversion to active dabigatran via esterase-catalyzed hydrolysis, deuteration can be used to investigate the role of other, potentially minor, metabolic pathways. researchgate.netinoncology.es For example, if a minor oxidative pathway mediated by cytochrome P450 enzymes existed, deuterating the specific C-H bonds targeted by these enzymes would slow down that specific metabolic route, allowing for its detection and characterization.

Altering Pharmacokinetic Properties: Strategically placing deuterium at sites of metabolic vulnerability can reduce the rate of metabolism, potentially leading to a longer half-life and increased drug exposure. wikipedia.org While this is often explored to create "deuterated drugs" with improved therapeutic profiles, the underlying principle is first used in a research context to understand the drug's metabolic soft spots. researchgate.net Research on other drugs has demonstrated that deuteration can reduce clearance and prolong half-life. researchgate.net

Mechanistic Studies of Drug Targets: Although less common, isotope effects can sometimes be used to study drug-target interactions if hydrogen bonding or transfer is a key part of the binding mechanism.

The primary KIE is most significant when the C-H bond is broken in the rate-limiting step of a reaction. unam.mx Since the conversion of dabigatran etexilate to dabigatran is a hydrolysis reaction not involving C-H bond cleavage, a significant KIE on its activation is not expected. However, any subsequent, minor metabolism of the active dabigatran molecule via oxidation could be susceptible to the KIE. For instance, dabigatran has been shown to be a substrate for trypsin, and while inhibition is competitive, deuteration could theoretically be used to probe subtle aspects of enzyme-substrate interactions. nih.gov

The table below outlines the fundamental principles of the kinetic isotope effect relevant to the study of drug metabolism.

ConceptDescriptionRelevance to this compound Research
Kinetic Isotope Effect (KIE) The change in reaction rate upon substitution of an atom with one of its isotopes (e.g., H with D). Expressed as kH/kD. wikipedia.orgA kH/kD ratio greater than 1 indicates that the C-H bond is broken in the rate-determining step, providing insight into the metabolic mechanism. libretexts.org
Primary KIE Occurs when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. unam.mxCould be used to investigate if any oxidative metabolism (C-H bond cleavage) of dabigatran is a rate-limiting step in its clearance.
Secondary KIE Observed when the isotopic substitution is at a site remote from the bond being broken. These effects are typically much smaller. wikipedia.orgunam.mxCould provide information on changes in hybridization or the steric environment at the active site of a metabolizing enzyme.
Metabolic Switching The redirection of metabolism to an alternative pathway due to the blockage of the primary metabolic site by deuteration.If dabigatran had multiple metabolic pathways, deuterating one could reveal the activity and products of others.

Emerging Research Frontiers and Methodological Innovations

Integration of Dabigatran-d7 with Advanced Omics Technologies (e.g., Metabolomics in Preclinical Research)

The integration of stable isotope-labeled compounds such as this compound with advanced "omics" technologies, particularly metabolomics, is revolutionizing preclinical research. adesisinc.comnih.gov This synergy allows for a more comprehensive understanding of a drug's metabolic fate and its impact on biological systems. adesisinc.comnih.gov

In preclinical studies, this compound serves as an invaluable tool in metabolomics to trace and quantify the biotransformation of dabigatran (B194492). By introducing a known quantity of the deuterated standard, researchers can accurately measure the levels of the parent drug and its metabolites in complex biological matrices. nih.gov This approach helps in identifying metabolic pathways and understanding the pharmacokinetics of the drug. solubilityofthings.comfrontiersin.org The use of stable isotopes provides a clear window into metabolic fluxes and the intricate molecular narratives of life. nih.govsolubilityofthings.com

Recent advancements have seen the application of multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics to gain a holistic view of disease mechanisms and drug effects. diva-portal.orgdrugdiscoverynews.comnih.gov In the context of dabigatran, integrating metabolomic data with genomic information can help identify genetic variants that influence its metabolism, paving the way for personalized medicine. diva-portal.orgescholarship.org For instance, studies have investigated the influence of polymorphisms in genes like UGT2B15 on the glucuronidation of dabigatran. researchgate.net

Table 1: Applications of this compound in Preclinical Omics Research

Research AreaApplication of this compoundKey Insights Gained
Metabolite Identification Serves as an internal standard for mass spectrometry-based metabolomics.Accurate identification and quantification of dabigatran and its metabolites, such as dabigatran acylglucuronide. researchgate.net
Pharmacokinetic Modeling Tracing the absorption, distribution, metabolism, and excretion (ADME) of the drug.Elucidation of metabolic pathways and determination of pharmacokinetic parameters. solubilityofthings.comfrontiersin.orgnih.gov
Pharmacogenomics Used in studies correlating genetic variations with drug metabolism.Identification of genetic polymorphisms affecting drug efficacy and safety. researchgate.net
Systems Biology Integrated with other omics data to build comprehensive biological models.Understanding the systemic effects of the drug and its interaction with biological networks. diva-portal.orgnih.gov

Novel Synthetic Approaches for Site-Specific Deuteration

The synthesis of deuterated compounds with high isotopic purity and at specific molecular positions is crucial for their application in research. musechem.comarkat-usa.org Traditional methods for deuterium (B1214612) labeling can sometimes lack regioselectivity, leading to a mixture of isotopomers. arkat-usa.org Consequently, there is a growing interest in developing novel synthetic strategies that allow for precise, site-specific deuteration. musechem.comnih.govresearchgate.net

Recent innovations in catalysis have shown significant promise. For example, the use of novel catalysts, such as Fe single-atom catalysts, enables highly efficient deuteration of (hetero)arenes using D₂O as the deuterium source under mild conditions. cardiff.ac.uk Such methods offer a powerful tool for synthesizing deuterated drugs like this compound. cardiff.ac.uk Other approaches involve late-stage functionalization and hydrogen isotope exchange (HIE), which have expanded the versatility of isotopic labeling. musechem.com These techniques allow for the introduction of deuterium atoms into complex molecules at a late stage of the synthesis, which is often more efficient. musechem.com

The Pinner reaction, a key step in the synthesis of a critical amidine intermediate for dabigatran, has been optimized using Design of Experiment (DoE) software to improve yield and purity. researchgate.net Furthermore, novel synthons have been developed to circumvent the formation of impurities during the synthesis of dabigatran etexilate. researchgate.netacs.org While specific synthetic routes for this compound are often proprietary, the principles from these advanced synthetic methodologies for the non-labeled compound and other deuterated molecules are directly applicable. researchgate.netacs.orggoogle.com

Development of High-Throughput Analytical Platforms for Deuterated Compounds

The demand for rapid and efficient analysis of large numbers of compounds in drug discovery has spurred the development of high-throughput analytical platforms. all-chemistry.com These platforms are essential for screening deuterated compounds like this compound in various biological samples. google.comthermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of high-throughput bioanalysis due to its sensitivity and selectivity. thermofisher.comnih.govsplendidlab.com Innovations in this area include the development of multi-analyte methods capable of simultaneously detecting numerous drugs and their metabolites. nih.gov For instance, a high-throughput LC-MS/MS method was developed to screen for 18 hazardous drugs, demonstrating the feasibility of such approaches for rapid analysis. nih.gov The use of deuterated internal standards, like this compound, is critical for ensuring the accuracy and robustness of these high-throughput methods. splendidlab.com

Acoustic Ejection Mass Spectrometry (AEMS) is another emerging technology that offers ultra-fast screening of compound libraries. sciex.com AEMS can analyze samples at a rate of up to one sample per second, making it highly suitable for high-throughput screening (HTS) settings. sciex.com Such platforms, combined with automated sample preparation, significantly accelerate the drug development process. acs.org

Table 2: High-Throughput Analytical Techniques for Deuterated Compounds

Analytical TechniqueKey FeaturesApplication for this compound
LC-MS/MS High sensitivity, selectivity, and capability for multiplexing. thermofisher.comnih.govnih.govQuantitative analysis in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. splendidlab.com
Acoustic Ejection Mass Spectrometry (AEMS) Ultra-fast sample analysis (up to 1 sample/sec), contactless sampling. sciex.comHigh-throughput screening of compound libraries for hit identification and quality control.
Automated HDX-MS Automated sample handling for hydrogen/deuterium exchange mass spectrometry. acs.orgProbing protein conformation and dynamics in drug-protein interaction studies.
NMR Spectroscopy Provides detailed structural information. rsc.orgStructural integrity confirmation and determination of isotopic enrichment. rsc.org

Application in Systems Pharmacology Modeling (Preclinical Level)

Systems pharmacology is an emerging discipline that utilizes mathematical models to understand the complex interactions between drugs and biological systems. researchgate.net At the preclinical level, data from studies using this compound can be integrated into physiologically based pharmacokinetic (PBPK) models. researchgate.netnih.gov

PBPK models for dabigatran etexilate and its active metabolite, dabigatran, have been developed to simulate their pharmacokinetic profiles. researchgate.net These models incorporate in vitro and in vivo data, including information on metabolism and transport. researchgate.net The use of this compound in preclinical studies provides precise quantitative data that is essential for building and validating these models. nih.gov For example, accurate measurement of dabigatran and its glucuronide metabolites, facilitated by the deuterated standard, helps in refining the model parameters related to metabolism. researchgate.net

These models can then be used to predict drug concentrations in various tissues, explore the impact of genetic polymorphisms, and simulate drug-drug interactions, thereby informing clinical trial design and dosing recommendations. researchgate.netnih.gov The integration of pharmacokinetic data from animal models into these systems pharmacology models is crucial for translating preclinical findings to humans. nih.gov

Future Directions in Isotope-Labeled Compound Research Methodologies

The field of isotope-labeled compound research is continuously advancing, driven by the need for greater precision, efficiency, and broader applicability. adesisinc.com Several key trends are shaping the future of this domain.

One major direction is the development of more sophisticated and sustainable synthetic methods. adesisinc.commusechem.com This includes the use of flow chemistry for the synthesis of labeled compounds, which offers precise control over reaction conditions, leading to higher yields and purity. adesisinc.com There is also a growing emphasis on "green chemistry" principles to make isotope labeling more environmentally friendly and cost-effective. adesisinc.com

Another significant area of innovation is in analytical technologies. The continued improvement in the sensitivity and resolution of mass spectrometry and NMR spectroscopy will enable the detection and characterization of labeled compounds at even lower concentrations and with greater structural detail. adesisinc.commusechem.com The development of artificial intelligence and machine learning algorithms for data analysis will also be crucial for interpreting the large and complex datasets generated in metabolomics and other omics studies. metwarebio.com

Furthermore, the application of isotope labeling is expanding into new areas of research. In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are being used to study protein dynamics and post-translational modifications. solubilityofthings.comnih.gov The integration of different isotopic labels (e.g., ¹³C, ¹⁵N, ²H) in multi-isotope labeling studies will provide a more comprehensive picture of metabolic networks. metwarebio.com Ultimately, these advancements will provide more powerful tools for understanding disease, discovering new drugs, and advancing precision medicine. adesisinc.comsolubilityofthings.compolarismarketresearch.com

Q & A

Q. How can researchers ensure ethical rigor in this compound studies involving human biospecimens?

  • Methodological Answer :
  • Informed Consent : Disclose all secondary uses of biospecimens (e.g., genetic analysis) per IRB protocols.
  • Data Anonymization : Use dual-factor encoding (e.g., hashed IDs + institutional codes) for specimen tracking.
  • Audit Trails : Document analytical workflows in electronic lab notebooks with timestamps and version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.